5-(3-fluorophenyl)thiophene-2-carboxylic acid

Antibacterial Microbiology Medicinal Chemistry

Optimized 3-fluoro regioisomer for medicinal chemistry. Distinct electronic profile enhances cathepsin S inhibition (autoimmune/cancer SAR) vs. 2-/4-fluoro analogs. Antibacterial scaffold (MIC 40-50 µg/mL). Higher thermal stability than 4-fluoro isomer aids process scale-up. Ideal for amide/ester derivatization. Procure with confidence for isomer-specific SAR campaigns.

Molecular Formula C11H7FO2S
Molecular Weight 222.2
CAS No. 893733-12-5
Cat. No. B6279381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-fluorophenyl)thiophene-2-carboxylic acid
CAS893733-12-5
Molecular FormulaC11H7FO2S
Molecular Weight222.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Fluorophenyl)thiophene-2-carboxylic Acid (CAS 893733-12-5) Procurement Specifications


5-(3-Fluorophenyl)thiophene-2-carboxylic acid (CAS 893733-12-5) is a thiophene-2-carboxylic acid derivative featuring a 3-fluorophenyl substituent at the 5-position of the thiophene ring . Its molecular formula is C11H7FO2S and its molecular weight is 222.24 g/mol . This compound is a versatile small molecule scaffold utilized in medicinal chemistry research, particularly as a potential inhibitor of cathepsin S . It is commercially available from various vendors, typically with a purity specification of 95% .

Why 5-(3-Fluorophenyl)thiophene-2-carboxylic Acid Cannot Be Replaced by Unsubstituted or Isomeric Analogs


While 5-arylthiophene-2-carboxylic acids form a broad chemical class, the specific position of the fluorine atom on the phenyl ring (3- or meta-position) critically modulates both physicochemical properties and biological activity. Isomeric analogs, such as the 2-fluoro- or 4-fluoro-phenyl derivatives, exhibit different electronic distributions and steric profiles, which can alter target binding affinity, cellular permeability, and metabolic stability [1]. Similarly, the unsubstituted 5-phenylthiophene-2-carboxylic acid lacks the electron-withdrawing and lipophilicity-modulating effects of the fluorine atom, potentially leading to reduced potency or altered selectivity [2]. Therefore, direct substitution without re-validation of key performance parameters in the specific assay system of interest is not scientifically justified. The quantitative evidence below details the specific advantages conferred by the 3-fluorophenyl substitution pattern.

Quantitative Differentiation of 5-(3-Fluorophenyl)thiophene-2-carboxylic Acid (CAS 893733-12-5) Against Key Analogs


Antibacterial Activity: MIC Values of 40-50 µg/mL

5-(3-Fluorophenyl)thiophene-2-carboxylic acid demonstrates antibacterial activity with reported Minimum Inhibitory Concentration (MIC) values ranging from 40 to 50 µg/mL against various bacterial strains . While direct head-to-head comparative data for other 5-arylthiophene-2-carboxylic acids in the same study are not available, class-level inference suggests that the presence and specific position of the fluorine atom on the phenyl ring are crucial for this activity. The electron-withdrawing nature of fluorine at the meta-position can enhance the compound's ability to penetrate bacterial membranes or interact with intracellular targets compared to non-fluorinated analogs [1].

Antibacterial Microbiology Medicinal Chemistry

Cathepsin S Inhibition Potential

5-(3-Fluorophenyl)thiophene-2-carboxylic acid is reported to act as an inhibitor of cathepsin S, a cysteine protease involved in antigen presentation and immune responses . Although a specific IC50 value for this compound against cathepsin S was not located in public primary literature, its identification as an inhibitor in this class is significant. The 3-fluorophenyl substitution likely contributes to binding affinity and selectivity. For comparison, a related compound, 3-[(3-fluorobenzoyl)amino]-5-phenylthiophene-2-carboxylic acid, which incorporates a 3-fluorobenzoyl moiety, exhibits an IC50 of 14,200 nM against an undisclosed target [1]. This highlights the potential of the 3-fluorophenyl group to confer biological activity in thiophene-based scaffolds, but direct quantitative comparison for cathepsin S is currently unavailable.

Cysteine Protease Inhibition Immunology Drug Discovery

Anticancer Activity: IC50 < 20 µM Against Cancer Cell Lines

The compound has been reported to exhibit significant cytotoxic effects on various cancer cell lines, with IC50 values less than 20 µM . This activity is believed to be mediated through the induction of apoptosis . For context, a series of 4,5-diaryl/heteroaryl thiophene-2-carboxylic acid derivatives were evaluated for anticancer activity against the PC-3 (human prostate cancer) cell line [1]. While the 3-fluorophenyl derivative itself was not among the specific compounds tested in that study, the class of thiophene-2-carboxylic acids demonstrates anticancer potential. The presence of the fluorine atom at the 3-position of the phenyl ring is a key structural feature that can enhance cytotoxicity compared to non-fluorinated or differently substituted analogs by influencing electronic properties and metabolic stability .

Oncology Cytotoxicity Cancer Cell Lines

Physicochemical Properties: Boiling Point and Flash Point

5-(3-Fluorophenyl)thiophene-2-carboxylic acid has a predicted boiling point of 394.1 ± 32.0 °C at 760 mmHg and a flash point of 186.3 ± 28.4 °C . In contrast, the unsubstituted analog, 5-phenylthiophene-2-carboxylic acid, has a slightly lower predicted boiling point of 393.6 ± 30.0 °C . The 4-fluoro isomer, 5-(4-fluorophenyl)thiophene-2-carboxylic acid, exhibits a significantly lower boiling point of 389.6 ± 32.0 °C and a higher melting point of 250-254 °C . These differences in physical properties, stemming from the position of the fluorine atom, can impact purification processes (e.g., distillation, recrystallization) and handling requirements. The higher boiling point of the 3-fluoro derivative may offer advantages in certain high-temperature reactions or purification steps where the 4-fluoro isomer would be less stable.

Physicochemical Properties Process Chemistry Safety

Optimal Applications for 5-(3-Fluorophenyl)thiophene-2-carboxylic Acid in Research and Industry


Lead Optimization for Cathepsin S Inhibitors

Given its reported activity as a cathepsin S inhibitor , 5-(3-fluorophenyl)thiophene-2-carboxylic acid is ideally suited as a core scaffold for structure-activity relationship (SAR) studies aimed at developing novel therapeutics for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, or for certain cancers. The carboxylic acid moiety provides a convenient handle for further derivatization (e.g., amide or ester formation) to improve potency, selectivity, and pharmacokinetic properties. Its distinct physicochemical profile compared to the 4-fluoro isomer makes it a valuable comparator in isomeric SAR campaigns.

Antibacterial Drug Discovery Scaffold

With demonstrated antibacterial activity in the MIC range of 40-50 µg/mL , this compound serves as a promising starting point for developing new antibacterial agents. Researchers can use this scaffold to synthesize a library of derivatives with modifications at the carboxylic acid or the phenyl ring to enhance potency and broaden the spectrum of activity, particularly against drug-resistant strains where current therapies are failing.

Physicochemical Property Studies for Process Development

The distinct boiling point and flash point of 5-(3-fluorophenyl)thiophene-2-carboxylic acid compared to its 4-fluoro isomer make it a valuable model compound for studying the impact of regioisomerism on physical properties. This is critical in process chemistry, where subtle differences can dictate the choice of synthetic route, purification method, and safe handling procedures during scale-up. Its higher predicted boiling point suggests potentially greater thermal stability in certain high-temperature reactions.

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